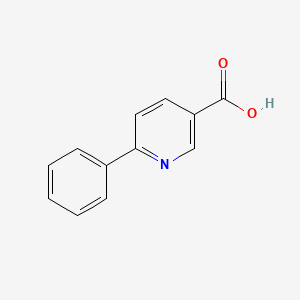

6-Phenylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFLQXUYRFIFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951647 | |

| Record name | 6-Phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29051-44-3 | |

| Record name | 6-Phenylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29051-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029051443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Phenylnicotinic Acid from 6-Bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-phenylnicotinic acid from 6-bromonicotinic acid, a crucial transformation in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound from 6-bromonicotinic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins the two aromatic rings by forming a new carbon-carbon bond.

Technical Guide: Suzuki-Miyaura Coupling for the Synthesis of 6-Phenylnicotinic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides an in-depth technical overview of the Suzuki coupling mechanism as applied to the synthesis of 6-phenylnicotinic acid, a valuable scaffold in medicinal chemistry. It includes a detailed examination of the catalytic cycle, comprehensive experimental protocols, and a comparative analysis of reaction components.

The Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate.[1] The synthesis of this compound typically involves the coupling of a 6-halonicotinic acid (e.g., 6-chloronicotinic acid or 6-bromonicotinic acid) with phenylboronic acid. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[2][3]

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 6-halonicotinic acid. This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming a square planar intermediate.[2][4] This is often the rate-determining step in the cycle.[2] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[1][4]

-

Transmetalation: This step involves the transfer of the phenyl group from the organoboron species to the Pd(II) complex.[2] Before this can occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate complex.[5] The exact mechanism of transmetalation is still a subject of research, but it results in a new Pd(II) intermediate bearing both the nicotinic acid and phenyl groups.[2][6]

-

Reductive Elimination: In the final step, the two organic ligands (the nicotinic acid and phenyl groups) are coupled, forming the C-C bond of the this compound product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4] The use of bulky phosphine ligands can help promote this final bond-forming step.[2]

Visualization of the Catalytic Cycle

References

Spectroscopic analysis of 6-phenylnicotinic acid and its derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Phenylnicotinic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis and characterization of this compound and its derivatives. Nicotinic acid (niacin) and its derivatives are vital in medicinal and biomedical industries.[1] The addition of a phenyl group at the 6-position of the pyridine ring introduces extended conjugation and additional structural features, which can be meticulously studied using various spectroscopic methods. This document details the expected spectral characteristics and provides generalized experimental protocols for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in analyzing the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the conjugated system extends across both the pyridine and phenyl rings, influencing its absorption spectrum.

Expected Spectral Data

The introduction of a phenyl group to the nicotinic acid backbone is expected to cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance (λmax) due to the extended π-conjugated system. The absorption characteristics are also sensitive to the pH of the solvent, which can alter the ionization state of the carboxylic acid and the pyridine nitrogen.[2][3]

| Compound | Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| Nicotinic Acid | Ethanol | 262[4] | - | Exhibits a primary absorption band for the pyridine ring. |

| This compound | Ethanol | ~280-300 | - | Expected bathochromic shift due to extended conjugation with the phenyl ring. The exact λmax may vary with substitution on the phenyl ring. |

Experimental Protocol: UV-Vis Analysis

This protocol outlines the general procedure for obtaining a UV-Vis spectrum.

-

Instrumentation : A double-beam UV-Visible spectrophotometer with a wavelength range of 200-800 nm is required.[3][4]

-

Sample Preparation :

-

Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol or acetonitrile.[4] Water can also be used, but pH must be controlled.[2][3]

-

From the stock solution, prepare a series of dilutions to a final concentration range suitable for measurement (e.g., 1-20 µg/mL).[4]

-

-

Data Acquisition :

-

Use 1 cm matched quartz cuvettes.

-

Use the chosen solvent as the blank reference.

-

Scan the sample solution across the wavelength range of 200-400 nm to identify the λmax.[4]

-

For quantitative analysis, measure the absorbance of the dilution series at the determined λmax.

-

Visualization: UV-Vis Workflow

The following diagram illustrates the typical workflow for UV-Vis spectroscopic analysis.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expected Spectral Data

The IR spectrum of this compound will show characteristic peaks for the carboxylic acid, the pyridine ring, and the monosubstituted phenyl ring. The data below compares the known peaks for nicotinic acid with the expected peaks for its 6-phenyl derivative.

| Functional Group | Vibration Mode | Nicotinic Acid (cm⁻¹) | This compound (Expected cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | 2500-3300 | Broad |

| Aromatic C-H | C-H stretch | 3071-3081[5] | 3030-3100 | Medium-Weak |

| Carboxylic Acid | C=O stretch | 1696-1709[5] | 1690-1710 | Strong |

| Aromatic Ring | C=C stretch | 1594[5] | 1580-1600 | Medium |

| Pyridine Ring | C=N stretch | 1418[5] | ~1420 | Medium |

| Phenyl Ring | C-H out-of-plane bend | - | 730-770 & 690-710 | Strong |

| Carboxylic Acid | C-O stretch | 1325[5] | ~1320 | Strong |

Experimental Protocol: FT-IR Analysis

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation :

-

The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a thin film can be cast from a solution, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

-

Data Acquisition :

-

A background spectrum of the empty sample compartment (or KBr pellet) is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[1]

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of this compound and its derivatives.

Expected Spectral Data

The ¹H NMR spectrum of this compound will show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring. The data for nicotinic acid is provided for comparison.[6]

¹H NMR Data (Expected in DMSO-d₆)

| Proton Position | Nicotinic Acid (δ, ppm)[6] | This compound (Expected δ, ppm) | Multiplicity | Coupling (J, Hz) |

|---|---|---|---|---|

| H-2 (Pyridine) | 9.15 | ~9.2 | d | ~2 |

| H-6 (Pyridine) | 8.83 | - | - | - |

| H-4 (Pyridine) | 8.30 | ~8.4 | dd | ~8, 2 |

| H-5 (Pyridine) | 7.60 | ~7.8 | d | ~8 |

| H-2', H-6' (Phenyl) | - | ~8.1 | d | ~7-8 |

| H-3', H-4', H-5' (Phenyl) | - | ~7.5-7.6 | m | - |

| COOH | ~13.0 | ~13.2 | br s | - |

¹³C NMR Data (Expected in DMSO-d₆)

| Carbon Position | Nicotinic Acid (δ, ppm) | This compound (Expected δ, ppm) |

|---|---|---|

| C=O | ~167 | ~166 |

| C-6 (Pyridine) | ~150 | ~158 (quaternary) |

| C-2 (Pyridine) | ~154 | ~155 |

| C-4 (Pyridine) | ~137 | ~138 |

| C-5 (Pyridine) | ~124 | ~122 |

| C-3 (Pyridine) | ~128 | ~130 (quaternary) |

| C-1' (Phenyl) | - | ~137 (quaternary) |

| C-2', C-6' (Phenyl) | - | ~128 |

| C-3', C-5' (Phenyl) | - | ~129 |

| C-4' (Phenyl) | - | ~131 |

Experimental Protocol: NMR Analysis

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

-

Sample Preparation :

-

Data Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Visualization: NMR Interpretation Logic

This diagram shows the logical process of interpreting NMR data to deduce molecular structure.

References

- 1. jocpr.com [jocpr.com]

- 2. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]

- 3. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 6-Substituted Nicotinic Acids

Disclaimer: As of December 2025, the specific crystal structure of 6-phenylnicotinic acid is not publicly available in crystallographic databases. This guide provides a detailed analysis of the crystal structure and molecular geometry of a closely related analogue, 6-methylnicotinic acid , to serve as a comprehensive example for researchers, scientists, and drug development professionals. The methodologies and data presentation are directly applicable to the analysis of this compound should its crystal structure become available.

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a substituent at the 6-position of the pyridine ring, such as a phenyl or methyl group, significantly influences the molecule's steric and electronic properties, thereby affecting its crystal packing, solubility, and biological activity. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism screening, and the development of new therapeutic agents.

This technical guide presents a detailed overview of the crystallographic data for 6-methylnicotinic acid, outlines the experimental protocols for its structure determination, and provides visualizations of the experimental workflow.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.20 g/mol | [1] |

| CAS Number | 29051-44-3 | [2] |

| IUPAC Name | 6-phenylpyridine-3-carboxylic acid | [1][2] |

| Melting Point | 243-245 °C | [3] |

Crystal Structure and Molecular Geometry of 6-Methylnicotinic Acid

The crystal structure of 6-methylnicotinic acid was determined by single-crystal X-ray diffraction. The data reveals a nearly planar molecule with significant intermolecular interactions that dictate the overall crystal packing.

Crystallographic Data

The following table summarizes the key crystallographic data and structure refinement parameters for 6-methylnicotinic acid.

| Parameter | Value |

| Empirical Formula | C₇H₇NO₂ |

| Formula Weight | 137.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 3.8788 (8) |

| b (Å) | 13.634 (3) |

| c (Å) | 6.1094 (12) |

| α (°) | 90 |

| β (°) | 90.51 (3) |

| γ (°) | 90 |

| Volume (ų) | 323.07 (12) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.049 |

Data sourced from a study on 6-methylnicotinic acid and may not be representative of this compound.

Molecular Geometry

The molecular structure of 6-methylnicotinic acid is characterized by the pyridine ring and the carboxylic acid group. The non-hydrogen atoms of the molecule are nearly coplanar.

Intermolecular Interactions

The crystal packing of 6-methylnicotinic acid is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. Specifically, O—H···N hydrogen bonds are observed between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule. Furthermore, weak C—H···O hydrogen bonds contribute to the stability of the crystal lattice. The pyridine rings of neighboring molecules exhibit π-π stacking, with a face-to-face distance of approximately 3.466 Å.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of substituted nicotinic acids, using 6-phenylnicotinic and 6-methylnicotinic acids as examples.

Synthesis of this compound

A common synthetic route to this compound involves a Suzuki coupling reaction.

-

Reaction Setup: 6-chloronicotinic acid and phenylboronic acid are dissolved in a solvent mixture, typically dioxane and water.

-

Catalyst and Base: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours.

-

Workup and Isolation: After cooling, the organic solvent is removed, and the aqueous solution is acidified with hydrochloric acid to precipitate the product. The solid is then collected by filtration and dried to yield this compound.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. For 6-methylnicotinic acid, methanol has been used successfully.

-

Dissolution: The compound is dissolved in the chosen solvent, with gentle heating if necessary, to form a saturated or near-saturated solution.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals should form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 293 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Crystallographic Analysis Workflow

Caption: General workflow for crystallographic analysis.

References

Theoretical and Computational Investigations of 6-Phenylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), represents a scaffold of significant interest in medicinal chemistry and drug development. The introduction of a phenyl group at the 6-position of the pyridine ring modifies the molecule's steric and electronic properties, potentially leading to novel pharmacological activities. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound, offering insights into its structural, electronic, and biological properties. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the rational design and development of new therapeutic agents based on this scaffold.

Theoretical Framework: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the quantum mechanical properties of molecules. It provides a good balance between accuracy and computational cost for studying organic molecules like this compound. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a commonly employed level of theory for such analyses.[1]

Molecular Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the minimum energy conformation on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the pyridine and phenyl rings, which is determined during optimization. A vibrational frequency analysis is subsequently performed to confirm that the optimized structure represents a true energy minimum, indicated by the absence of imaginary frequencies.[1]

Electronic Properties

DFT calculations provide valuable information about the electronic structure of this compound, which is crucial for understanding its reactivity and potential interactions with biological targets.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In the MEP map, red and yellow colors typically indicate negative potential (electron-rich areas), while blue represents positive potential (electron-deficient areas). This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors.[2][3]

Computational and Experimental Protocols

Density Functional Theory (DFT) Calculation Protocol

A typical DFT calculation protocol for this compound would involve the following steps:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.[1]

-

Geometry Optimization: The molecular geometry is optimized to find the ground state equilibrium structure. The convergence criteria should be set to tight or very tight to ensure a true minimum is found.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the potential biological activity of this compound.

-

Software: AutoDock, Glide, GOLD, or other molecular docking software.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy.

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.

-

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

-

Docking Simulation: The docking algorithm explores different conformations and orientations of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity.

Synthesis of this compound

A representative synthetic protocol for a related compound, 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-chloronicotinic acid, is described below and can be adapted for the synthesis of this compound.[4]

Materials:

-

2-Chloronicotinic acid

-

N-Methylaniline

-

Diisopropylethylamine

-

Deionized water

-

Concentrated hydrochloric acid

-

Microwave synthesis reactor

-

Standard laboratory glassware

Procedure:

-

In a microwave reactor vessel, combine 2-chloronicotinic acid, N-methylaniline, diisopropylethylamine, and deionized water.[4]

-

Seal the vessel and irradiate the mixture at 200°C for 2 hours with stirring.[4]

-

After cooling, transfer the reaction mixture to a round-bottom flask.

-

Acidify the mixture to pH 3-4 with concentrated hydrochloric acid.[4]

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum.

Spectroscopic Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

FT-IR Spectroscopy: To identify the characteristic functional groups. Expected peaks would include C=O stretching for the carboxylic acid, C=C and C=N stretching for the aromatic rings, and O-H stretching.

-

1H and 13C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H9NO2 | |

| Molecular Weight | 199.21 g/mol | |

| CAS Number | 29051-44-3 | |

| IUPAC Name | 6-phenylpyridine-3-carboxylic acid |

Table 2: Calculated Electronic Properties of Nicotinic Acid Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nicotinic Acid | -7.0 to -6.5 | -1.5 to -1.0 | 5.5 to 5.0 |

| 6-Methylnicotinic acid | -6.8 to -6.3 | -1.3 to -0.8 | 5.5 to 5.0 |

| This compound (Expected) | -6.9 to -6.4 | -1.8 to -1.3 | 5.1 to 4.6 |

Note: The values for this compound are estimations based on the expected electronic effects of the phenyl substituent and require specific computational studies for confirmation.

Table 3: Key Vibrational Frequencies of Nicotinic Acid Derivatives (cm-1) (Illustrative)

| Assignment | Nicotinic Acid | 6-Chloronicotinic Acid | This compound (Expected) |

| O-H stretch | ~3000-2500 (broad) | ~3000-2500 (broad) | ~3000-2500 (broad) |

| C=O stretch | ~1710 | ~1700 | ~1705 |

| C=C/C=N stretch (ring) | ~1600-1400 | ~1600-1400 | ~1600-1400 |

| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |

Note: The vibrational frequencies for this compound are expected to be similar to other nicotinic acid derivatives, with some shifts due to the presence of the phenyl group. Specific assignments require experimental and computational vibrational analysis.[5][6]

Visualizations

Computational Analysis Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Experimental Synthesis and Characterization Workflow

The following diagram outlines a general experimental workflow for the synthesis and characterization of this compound.

Conclusion

The theoretical and computational study of this compound provides a powerful framework for understanding its fundamental properties and predicting its potential as a therapeutic agent. By employing DFT calculations, researchers can gain detailed insights into the molecule's geometry, electronic structure, and vibrational characteristics. Molecular docking simulations can further elucidate its interactions with biological targets, guiding the design of more potent and selective derivatives. The experimental protocols outlined in this guide provide a basis for the synthesis, characterization, and biological evaluation of this compound and its analogs. This integrated approach of computational and experimental techniques is essential for accelerating the discovery and development of new drugs.

References

- 1. 2-Amino-4-phenylnicotinamide|High-Purity|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Phenylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylnicotinic acid, a heterocyclic aromatic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyridine ring with a phenyl group and a carboxylic acid functionality, offers diverse opportunities for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physical and Chemical Properties

This compound is typically a white to light yellow solid, with its fundamental properties summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic and analytical procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Melting Point | 243 °C | [2] |

| Boiling Point (Predicted) | 388.1 ± 30.0 °C | [3] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.19 ± 0.10 | [3] |

| XLogP3 | 2.0 | [1] |

| Appearance | White to light yellow solid | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. Below are the key spectral data and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): A reported ¹H NMR spectrum in deuterated methanol (CD₃OD) shows the following key signals: a singlet at 9.18 ppm (1H), a doublet of doublets at 8.41 ppm (1H, J=2.2 and 8.2 Hz), a multiplet between 8.08-8.02 ppm (2H), a doublet of doublets at 7.97 ppm (1H, J=8.2 and 0.7 Hz), and a multiplet between 7.56-7.46 ppm (3H).

Infrared (IR) Spectroscopy

The FT-IR spectrum of nicotinic acid derivatives typically displays characteristic absorption bands. For this compound, the following vibrations are expected:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The exact mass is 199.0633 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 199.

Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental settings. While specific quantitative data for this compound is limited, the solubility of the parent compound, nicotinic acid, provides a useful reference. Nicotinic acid is soluble in boiling water and boiling alcohol, and its solubility in various organic solvents at 298.15 K follows the order: DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[5][6] It is anticipated that this compound will exhibit lower solubility in polar solvents like water and higher solubility in organic solvents compared to nicotinic acid due to the presence of the nonpolar phenyl group.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a common method for the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

-

6-Chloronicotinic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 6-chloronicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add a palladium catalyst, such as a pre-mixture of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (around 80-100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and acidify the mixture with HCl to a pH of approximately 3-4 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or acetic acid/water).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) can be used for purity analysis. Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor reaction progress and for preliminary purity assessment. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives are known to exert their biological effects through interaction with specific receptors. The introduction of a phenyl group at the 6-position may modulate the affinity and efficacy of the molecule for these targets. Two key signaling pathways are of particular relevance.

GPR109A Signaling Pathway

Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A (also known as HCA₂).[4] Activation of this receptor, primarily expressed in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent inhibition of lipolysis. This mechanism is central to the lipid-lowering effects of nicotinic acid.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 5. uni-saarland.de [uni-saarland.de]

- 6. researchgate.net [researchgate.net]

Synthesis of Novel 6-Phenylnicotinic Acid Esters and Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of novel 6-phenylnicotinic acid esters and amides. This class of compounds holds significant promise in medicinal chemistry due to the established biological activities of nicotinic acid derivatives. This document details the synthetic pathways from commercially available precursors, provides adaptable experimental protocols, and presents data in a structured format to aid in research and development.

Core Synthesis: this compound

The foundational precursor, this compound, can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction. This method offers a robust and versatile route to the target acid.

Synthetic Scheme

The synthesis of this compound is typically achieved by the palladium-catalyzed coupling of a 6-halonicotinic acid (e.g., 6-bromonicotinic acid or 6-chloronicotinic acid) with phenylboronic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Suzuki coupling procedures.

Materials:

-

6-Bromonicotinic acid (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.02 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

2 M Hydrochloric acid

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 6-bromonicotinic acid and phenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate to the mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst and degas for another 5 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the dioxane under reduced pressure.

-

Add water to the residue and wash with ethyl acetate to remove non-polar impurities.

-

Acidify the aqueous layer with 2 M hydrochloric acid to a pH of 3-4 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 29051-44-3 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 243-245 °C |

| ¹H NMR | Consistent with the structure |

| ¹³C NMR | Consistent with the structure |

| Mass Spec (ESI) | m/z = 200.06 [M+H]⁺, 198.05 [M-H]⁻ |

Synthesis of Novel this compound Esters

The synthesis of esters from this compound can be readily achieved through Fischer esterification or by using coupling agents.

Synthetic Workflow: Esterification

Caption: General esterification workflow.

Experimental Protocol: Fischer Esterification (General Procedure)

Materials:

-

This compound (1.0 eq)

-

Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol) (used as solvent or in excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend this compound in the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor by TLC.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Data for Novel this compound Esters

The following table presents hypothetical data for a selection of novel esters.

Table 2: Quantitative Data for Novel this compound Esters

| Compound ID | R Group (in Ester) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (ESI) [M+H]⁺ |

| E-1 | Ethyl | 85-95 | 65-67 | 1.4 (t, 3H), 4.4 (q, 2H), 7.5-8.3 (m, 7H), 9.2 (s, 1H) | 228.10 |

| E-2 | Isopropyl | 80-90 | 78-80 | 1.4 (d, 6H), 5.2 (sept, 1H), 7.5-8.3 (m, 7H), 9.2 (s, 1H) | 242.12 |

| E-3 | Benzyl | 88-98 | 92-94 | 5.4 (s, 2H), 7.3-8.3 (m, 12H), 9.2 (s, 1H) | 290.12 |

| E-4 | 4-Fluorobenzyl | 85-95 | 101-103 | 5.4 (s, 2H), 7.1-8.3 (m, 11H), 9.2 (s, 1H) | 308.11 |

Synthesis of Novel this compound Amides

Amide synthesis can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be used for a direct one-pot synthesis.

Synthetic Workflow: Amidation

Caption: General amidation workflows.

Experimental Protocol: Amidation via Acyl Chloride (General Procedure)

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride or oxalyl chloride (1.2-1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Desired primary or secondary amine (1.1 eq)

-

Triethylamine or diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

-

Acyl Chloride Formation: Suspend this compound in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the solution becomes clear. Remove the excess chlorinating agent and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude amide by column chromatography or recrystallization.

Data for Novel this compound Amides

The following table presents hypothetical data for a selection of novel amides.

Table 3: Quantitative Data for Novel this compound Amides

| Compound ID | Amine Used | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (ESI) [M+H]⁺ |

| A-1 | Cyclohexylamine | 80-90 | 155-157 | 1.2-2.0 (m, 10H), 3.9 (m, 1H), 6.2 (d, 1H, NH), 7.5-8.2 (m, 7H), 8.9 (s, 1H) | 281.17 |

| A-2 | Morpholine | 85-95 | 130-132 | 3.7-3.8 (m, 8H), 7.5-8.2 (m, 7H), 8.7 (s, 1H) | 269.13 |

| A-3 | Aniline | 75-85 | 178-180 | 7.2-8.3 (m, 12H), 8.8 (s, 1H), 10.2 (s, 1H, NH) | 275.12 |

| A-4 | 4-Fluoroaniline | 78-88 | 185-187 | 7.1-8.3 (m, 11H), 8.8 (s, 1H), 10.3 (s, 1H, NH) | 293.11 |

Potential Biological Activity and Signaling Pathways

While specific biological data for novel this compound esters and amides is not yet widely available, the nicotinic acid scaffold is a well-known pharmacophore. Derivatives of nicotinic acid have demonstrated a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and lipid-lowering effects.

Potential Signaling Pathways to Investigate:

-

Cyclooxygenase (COX) Pathway: Many nicotinic acid derivatives exhibit anti-inflammatory properties by inhibiting COX-1 and/or COX-2 enzymes. Novel this compound derivatives could be screened for their COX inhibitory activity.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. The potential of these novel compounds to modulate this pathway could be a fruitful area of investigation.

-

G-protein Coupled Receptors (GPCRs): Nicotinic acid itself is an agonist for the GPR109A receptor, which is involved in its lipid-lowering effects. The affinity of novel this compound derivatives for this and other GPCRs could be explored.

-

Bacterial and Fungal Metabolic Pathways: Given the antimicrobial activity of some nicotinic acid derivatives, these novel compounds could be tested against various pathogens to identify potential new antimicrobial agents and their mechanisms of action.

Caption: Potential biological targets and pathways.

Conclusion

This technical guide outlines robust synthetic strategies for the preparation of novel this compound esters and amides. The provided experimental protocols are adaptable for the synthesis of a diverse library of compounds for further investigation. The established biological relevance of the nicotinic acid scaffold suggests that these novel derivatives are promising candidates for drug discovery programs targeting inflammatory, metabolic, and infectious diseases. Further screening and mechanistic studies are warranted to fully elucidate the therapeutic potential of this exciting class of molecules.

The Carboxylic Acid Group of 6-Phenylnicotinic Acid: A Hub of Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety of 6-phenylnicotinic acid, a prominent scaffold in medicinal chemistry, serves as a versatile anchor for a multitude of chemical transformations. Its reactivity allows for the synthesis of a diverse array of derivatives, including esters, amides, and alcohols, each with potentially unique pharmacological profiles. Understanding and controlling the reactivity of this functional group is paramount for the successful design and development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the key reactions involving the carboxylic acid group of this compound, offering detailed experimental protocols adapted from analogous structures, quantitative data, and visual workflows to facilitate laboratory application.

Core Reactivity Profile

The chemical behavior of the carboxylic acid group in this compound is primarily governed by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. The electron-withdrawing character of the pyridine ring and the phenyl substituent can influence this reactivity. The principal transformations discussed herein are esterification, amidation, reduction, and decarboxylation. While specific quantitative data for this compound is not extensively available in the public domain, the data for structurally related nicotinic acid derivatives provide valuable benchmarks.

Esterification: Masking Polarity and Enhancing Permeability

Esterification of this compound is a common strategy to increase its lipophilicity and modulate its pharmacokinetic properties. The most prevalent method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.

Quantitative Data for Esterification of Nicotinic Acid Analogs

| Method/Catalyst | Reactants & Catalyst | Reaction Conditions | Reported Yield | Reference |

| Fischer Esterification | 6-Methylnicotinic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [1][2] |

| Fischer Esterification | 6-Methylnicotinic acid, Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified | [1] |

| Peptide Coupling Agents | Similar Substrate, Methanol, EDCI, DMAP | Room temperature to reflux | 88% | [1] |

| Dimethyl Sulfate (DMS) | 6-Methylnicotinic acid, Dimethyl Sulfate, Base (e.g., NaHCO₃) | Elevated temperature (e.g., 90°C) | High (General method) | [1] |

Experimental Protocol: Fischer Esterification of this compound (Adapted from 6-Methylnicotinic Acid Synthesis)

Materials and Reagents:

-

This compound

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (98%)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]

-

Carefully add concentrated sulfuric acid dropwise to the stirred suspension. An exothermic reaction may be observed.[1]

-

Heat the reaction mixture to reflux and maintain for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding it to an ice-cold saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.[1]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude methyl 6-phenylnicotinate.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.

Workflow for the Fischer esterification of this compound.

Amidation: Building Blocks for Bioactive Molecules

The formation of an amide bond from the carboxylic acid of this compound is a cornerstone of medicinal chemistry, as the amide linkage is a key feature in a vast number of pharmaceuticals. This can be achieved through direct condensation with an amine, often facilitated by a coupling agent or by conversion to a more reactive acyl chloride intermediate.

Quantitative Data for Amidation of Phenylacetic Acid Derivatives

| Catalyst | Amine | Reaction Conditions | Yield | Reference |

| NiCl₂ | Benzylamine | Toluene, 110°C, 20 h | Moderate to excellent | [3] |

| Borane-Pyridine | Various amines | Xylenes, reflux, 6-12 h | Good to excellent | [4] |

Experimental Protocol: Amidation of this compound via Acyl Chloride

Materials and Reagents:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired amine (e.g., benzylamine)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Formation of the Acyl Chloride

-

Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes homogeneous.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-phenylnicotinoyl chloride can be used directly in the next step.

Part B: Amide Formation

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

General workflow for the amidation of this compound.

Reduction: Accessing the Corresponding Alcohol

Reduction of the carboxylic acid group of this compound to a primary alcohol provides a hydroxymethyl group at the 3-position of the pyridine ring, a valuable synthon for further derivatization. Strong reducing agents like lithium aluminum hydride (LAH) are typically required for this transformation.

General Information on Carboxylic Acid Reduction

| Reducing Agent | General Conditions | Outcome | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether, 0°C to RT | Primary Alcohol | [5][6][7] |

| Borane (BH₃) | THF | Primary Alcohol | [6] |

| Manganese(I) Catalyzed Hydrosilylation | [MnBr(CO)₅], PhSiH₃, 2-MTHF, 80°C | Primary Alcohol | [8] |

Experimental Protocol: LAH Reduction of this compound

Materials and Reagents:

-

This compound

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of LAH (2-3 equivalents) in anhydrous THF in a three-necked flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0°C. Caution: The reaction is highly exothermic, and hydrogen gas is evolved.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0°C and quench the excess LAH by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude (6-phenylpyridin-3-yl)methanol by column chromatography or recrystallization.

Workflow for the LAH reduction of this compound.

Decarboxylation: Removal of the Carboxyl Group

Decarboxylation of this compound to yield 2-phenylpyridine is a more challenging transformation that typically requires harsh conditions, such as high temperatures. The stability of the aromatic ring makes the removal of the carboxyl group difficult without the presence of an activating group in the ortho or para position.

Quantitative Data for Decarboxylation of Pyridinedicarboxylic Acid

| Method | Reactant | Reaction Conditions | Yield | Reference |

| Non-catalytic thermal | Pyridinedicarboxylic acid in water | 190°C, 40 min | 81.4% | [9] |

| Non-catalytic thermal | Pyridinedicarboxylic acid in water | 170°C, 50 min | 78.3% | [10] |

Experimental Protocol: Thermal Decarboxylation of this compound (Adapted from Pyridinedicarboxylic Acid Decarboxylation)

Materials and Reagents:

-

This compound

-

Deionized water (optional, as a high-boiling solvent)

-

High-pressure reaction vessel (autoclave)

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

-

Place this compound into a high-pressure autoclave. Deionized water can be added as a solvent.[10]

-

Seal the autoclave and heat to a high temperature (e.g., 170-250°C) for a specified duration (e.g., 40-60 minutes).[9][10]

-

Cool the reaction vessel to room temperature.

-

If a solvent was used, transfer the contents and adjust the pH to isolate the product. For 2-phenylpyridine, which is basic, acidify the solution and then basify to extract.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an appropriate drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the crude 2-phenylpyridine by distillation or column chromatography.

Workflow for the thermal decarboxylation of this compound.

Conclusion

The carboxylic acid group of this compound is a highly reactive and synthetically valuable functional group. Through well-established reactions such as esterification, amidation, reduction, and decarboxylation, a wide range of derivatives can be accessed. While specific quantitative data and optimized protocols for this compound itself are not always readily available, the methodologies and data from closely related nicotinic acid analogs provide a robust foundation for researchers in drug discovery and development to explore the chemical space around this important scaffold. The protocols and workflows presented in this guide are intended to serve as a practical starting point for the synthesis and derivatization of this compound, enabling the generation of novel molecules with potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Borane-Pyridine: An Efficient Catalyst for Direct Amidation [mdpi.com]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. davuniversity.org [davuniversity.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]

- 10. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]

6-Phenylnicotinic Acid Derivatives: A Technical Guide to Their Synthesis and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 6-phenylnicotinic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives

The core scaffold of this compound can be functionalized at various positions to generate a library of derivatives with diverse biological activities. A common synthetic strategy involves the modification of the carboxylic acid group, often leading to the formation of hydrazides and their subsequent derivatives.

General Synthesis of 6-Phenylnicotinohydrazide Derivatives

A prevalent synthetic route to obtain 6-phenylnicotinohydrazide derivatives commences with the esterification of this compound, followed by reaction with hydrazine hydrate to form the key hydrazide intermediate. This intermediate can then be reacted with various aromatic aldehydes to yield the final hydrazone derivatives.

Experimental Protocol: Synthesis of 6-Phenylnicotinohydrazide

-

Esterification: this compound is refluxed with absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 8 hours to yield ethyl 6-phenylnicotinate.

-

Hydrazide Formation: The resulting ethyl 6-phenylnicotinate is then refluxed with hydrazine hydrate in ethanol for about 3 hours.

-

Purification: The reaction mixture is cooled, and the precipitated 6-phenylnicotinohydrazide is collected by filtration, washed with cold ethanol, and dried.

Experimental Protocol: Synthesis of 6-Phenylnicotinohydrazide-Based Hydrazones

-

Condensation: 6-Phenylnicotinohydrazide is dissolved in ethanol, and a substituted aromatic aldehyde is added to the solution.

-

Reaction: The mixture is refluxed for approximately 4 hours.

-

Purification: Upon cooling, the resulting hydrazone precipitate is filtered, washed with ethanol, and recrystallized to afford the pure product.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.

Antimicrobial and Antitubercular Activity

Several studies have highlighted the potential of 6-phenylnicotinohydrazide derivatives as effective antimicrobial and antitubercular agents. The introduction of various substituents on the phenyl ring has been shown to modulate the activity and spectrum of these compounds.

| Compound ID | Substituent (Ar) | Target Organism | MIC (µg/mL) | Reference |

| 8b | 2,6-Dichlorobenzylidene | Mycobacterium tuberculosis | 3.90 | |

| 8b | Various Bacteria & Fungi | Broad Spectrum | 0.24 - 1.95 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate media, and a standardized inoculum is prepared to a specific cell density.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Derivatives of nicotinic acid have been investigated for their anti-inflammatory properties. These compounds have shown the potential to inhibit key inflammatory mediators.

| Compound ID | Assay | Result | Reference |

| 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition (in vitro) | Potent Activity | |

| 4h, 5b | TNF-α, IL-6, iNOS, COX-2 Inhibition (in vitro) | Comparable to Ibuprofen | |

| 4h | Carrageenan-induced Arthritis (in vivo) | Significant Anti-inflammatory Effect |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitrite Inhibition)

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response and nitric oxide (NO) production.

-

Treatment: The stimulated cells are treated with various concentrations of the test compounds.

-

Nitrite Measurement: After a suitable incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of nitrite inhibition by the test compounds is calculated relative to the untreated control.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are not yet fully elucidated in the scientific literature. However, based on the known pharmacology of nicotinic acid, some potential mechanisms can be hypothesized.

Nicotinic acid is known to interact with the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). Activation of this receptor can lead to a cascade of intracellular events. It is plausible that this compound derivatives may also interact with this or related receptors, or they may act on downstream signaling components.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by this compound derivatives, based on the known actions of nicotinic acid. It is important to note that this is a hypothetical representation and requires experimental validation for this specific class of compounds.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrable antimicrobial and anti-inflammatory activities. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While initial biological data is encouraging, further research is imperative to fully understand their therapeutic potential.

Future research efforts should focus on:

-

Elucidation of Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways modulated by these derivatives.

-

Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety of lead compounds.

-

Lead Optimization: Further chemical modifications of the this compound scaffold could lead to the development of more potent and selective drug candidates.

This technical guide provides a solid foundation for researchers to build upon in their quest to develop novel therapeutics based on the this compound framework. The presented data and protocols are intended to facilitate and accelerate these research endeavors.

Methodological & Application

Application Notes and Protocols: 6-Phenylnicotinic Acid in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Phenylnicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and a phenyl group.[1][2] This structure presents multiple coordination sites—the pyridine nitrogen and the carboxylate oxygen atoms—making it a versatile ligand for the synthesis of novel metal complexes. While the coordination chemistry of nicotinic acid and its other derivatives is well-explored, this compound remains a comparatively novel ligand.[3] Its derivatives have shown significant promise in drug development, exhibiting activities such as TRPV1 antagonism, and potential anticancer and antibacterial properties.[4][5][6] The introduction of a metal center could modulate these biological activities, offering a promising avenue for the development of new therapeutic agents and catalysts.[7][8]

These notes provide a comprehensive guide for researchers interested in utilizing this compound as a ligand, covering its synthesis, a general protocol for metal complexation, characterization techniques, and potential applications.

Part 1: Ligand Properties and Synthesis

Physicochemical Properties of this compound

The fundamental properties of the ligand are crucial for designing synthetic strategies and understanding its coordination behavior.

| Property | Value | Reference |

| CAS Number | 29051-44-3 | [1][2] |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.21 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 243°C | [1] |

| Purity | ≥ 97% | [1] |

| IUPAC Name | 6-phenylpyridine-3-carboxylic acid | [2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Suzuki coupling reaction.[9] This protocol details the reaction between 6-bromonicotinic acid and phenylboronic acid.

Materials:

-

6-Bromonicotinic acid (1.0 eq.)

-

Phenylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (1 mol%)

-

Potassium carbonate (2.0 eq.)

-

Dioxane

-

Distilled water

-

2 N Hydrochloric acid

-

Argon gas supply

-

Standard reflux apparatus, rotary evaporator, filtration equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-bromonicotinic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (1 mol%).

-

Solvent Addition: Add a solvent mixture of dioxane and water (10:1 by volume).

-

Inert Atmosphere: Purge the flask with argon gas to create an inert atmosphere.

-

Base Addition: Add potassium carbonate (2.0 eq.) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the dioxane using a rotary evaporator.

-

Precipitation: Add distilled water to the remaining residue. Adjust the pH of the solution to 1-3 by slowly adding 2 N hydrochloric acid. A white solid should precipitate.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly to yield this compound.[9]

Diagram: Synthesis Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 29051-44-3 [chemicalbook.com]

Application of 6-Phenylnicotinic Acid in the Synthesis of Pharmaceutical Intermediates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylnicotinic acid is a versatile pyridine-based building block increasingly utilized in medicinal chemistry for the synthesis of a diverse range of pharmaceutical intermediates. Its rigid, aromatic core, coupled with the reactive carboxylic acid functionality, provides a valuable scaffold for the development of novel therapeutic agents. The presence of the phenyl group at the 6-position offers opportunities for further functionalization and modulation of physicochemical properties, making it an attractive starting material for drug discovery programs targeting a variety of diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and potential protein kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its role as a scaffold for creating complex molecular architectures. Two prominent areas of application include:

-